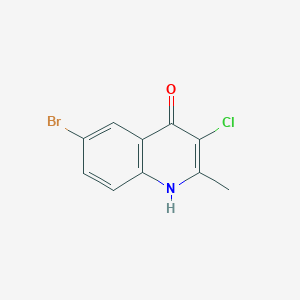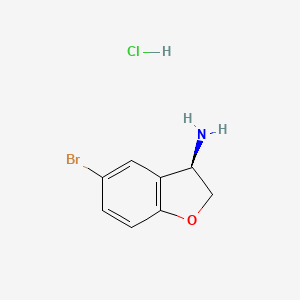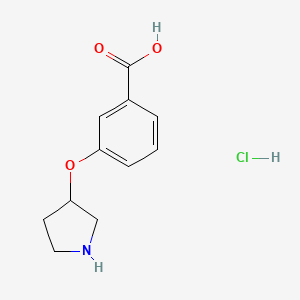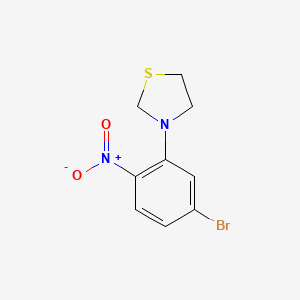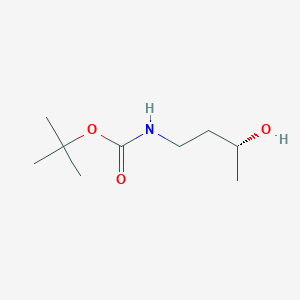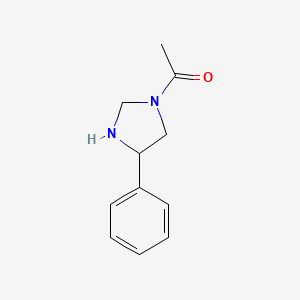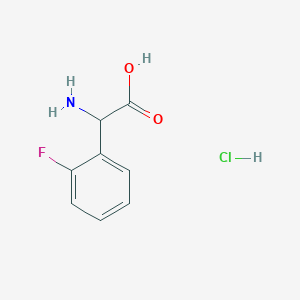
(2-Fluorophenyl)glycine HCl
Vue d'ensemble
Description
“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.
Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Applications De Recherche Scientifique
-
Electrochemical Applications
- In the field of electrochemistry, fluorinated compounds are used in the development of high-performance hybrid supercapacitors . These materials are essential for enhancing electrochemical performance and cycling stability . The specific application involves the synthesis of molybdenum selenide and magnesium molybdenum selenide composite electrode materials on Ni foam via a facile hydrothermal technique . The composite electrode exhibited superior areal capacity/specific capacity values .
-
Liquid Crystal Applications
- Fluorinated compounds are also used in the development of liquid crystals . The fluoro substituent can be incorporated into all types of liquid crystal, including calamitic, discotic, banana, lyotropic, and polymers, without ruining the liquid crystalline nature of the material . The fluoro substituent confers many fascinating modifications to melting point, mesophase morphology and transition temperatures, and other important physical properties .
-
Graphene-Based Sensors
- Graphene-based materials, which could potentially include “(2-Fluorophenyl)glycine HCl” if it can be incorporated into the graphene structure, have found significant applications in the development of new sensors . These sensors are of great significance to scientific research and the consumer market . The special structure of graphene allows it to meet the requirements of high-performance sensors . Therefore, graphene materials have been applied in many innovative sensor materials in recent years . This includes sensors based on graphene and its base materials in biomedicine, photoelectrochemistry, flexible pressure, and other fields .
-
Catalysis
- Layered double hydroxides (LDHs), which could potentially include “(2-Fluorophenyl)glycine HCl” if it can be incorporated into the LDH structure, have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions with high industrial and academic importance . The flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions make LDHs suitable for these applications .
Propriétés
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)glycine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
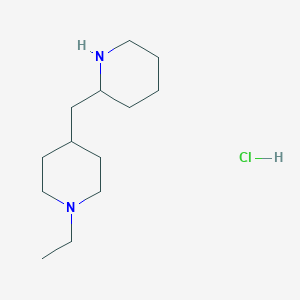
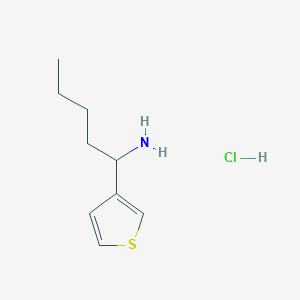
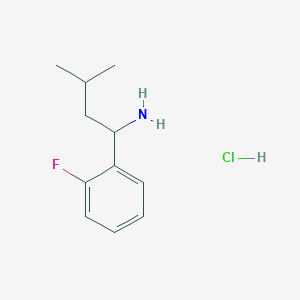
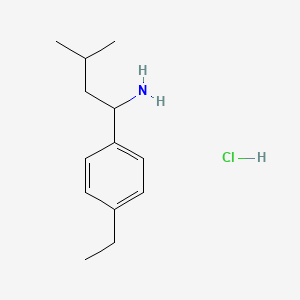
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)


